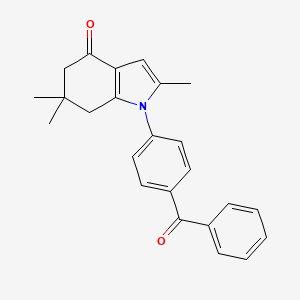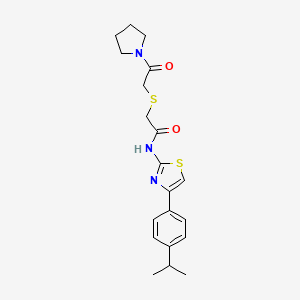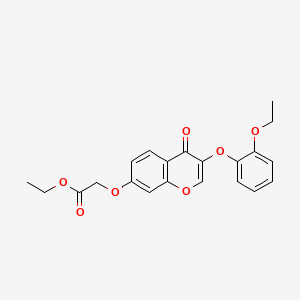
ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate” is a complex organic compound. It contains a chromene group (a common motif in many natural products), an ethoxyphenoxy group, and an acetate group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the chromene and ethoxyphenoxy groups. The chromene group consists of a benzene ring fused to a heterocyclic ring containing an oxygen atom . The ethoxyphenoxy group contains an ether linkage and a phenyl ring .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis, Characterization, and Crystal Structure Analysis The compound ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate has been extensively studied for its synthesis and crystal structure. For instance, ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate, a structurally similar compound, was synthesized and characterized through NMR, IR, and mass spectral studies. Its crystal structure was confirmed through X-ray diffraction, exhibiting several C–H···O intermolecular interactions forming a three-dimensional architecture. The Hirshfeld surface analysis further revealed the nature of intermolecular contacts in the compound (Jyothi et al., 2017).
Chemical Reactions and Derivatives
L-Proline-Catalyzed Domino Reactions The compound has been utilized in complex chemical reactions. For instance, L-proline-catalyzed three-component reactions involving ethyl 2-[(2-ethoxy-2-oxoethyl)sulfonyl]acetate led to the synthesis of various thieno[3,2-c]thiopyran derivatives. This transformation is presumed to occur via a domino sequence involving multiple reaction steps, ultimately leading to the creation of multiple C-C bonds and the generation of new stereocenters with high diastereoselectivity (Indumathi et al., 2010).
Biological and Medicinal Applications
Anti-inflammatory and Antioxidative Properties Research into the bioactive properties of structurally related compounds has revealed promising results. For instance, a highly oxygenated antioxidative 2H-chromen derivative from the red seaweed Gracilaria opuntia exhibited significant anti-inflammatory and antioxidative activities. This derivative, characterized by its highly oxygenated carbon skeleton, showed greater anti-inflammatory selectivity index than synthetic NSAIDs and demonstrated significant antioxidative activity, comparable to synthetic antioxidants (Makkar & Chakraborty, 2018).
Propiedades
IUPAC Name |
ethyl 2-[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-3-24-16-7-5-6-8-17(16)28-19-12-27-18-11-14(9-10-15(18)21(19)23)26-13-20(22)25-4-2/h5-12H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOVKUUOSLTMQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


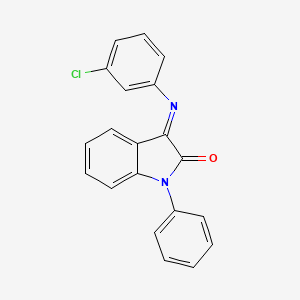

![2-(1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2645562.png)
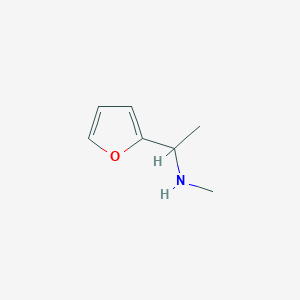




![4-oxo-N-(pyridin-3-ylmethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2645568.png)
